molecular formula C22H14ClN5O4 B11511720 [6'-amino-3'-(4-chlorophenyl)-5'-cyano-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid

[6'-amino-3'-(4-chlorophenyl)-5'-cyano-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid

Cat. No.: B11511720
M. Wt: 447.8 g/mol
InChI Key: XXDVIRIBMCCDJC-UHFFFAOYSA-N
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Description

2-[6’-AMINO-3’-(4-CHLOROPHENYL)-5’-CYANO-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6’-AMINO-3’-(4-CHLOROPHENYL)-5’-CYANO-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to scale up the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Conversion of cyano to primary amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[6’-AMINO-3’-(4-CHLOROPHENYL)-5’-CYANO-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with multiple biological targets.

    Biological Studies: Used in studies exploring enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The indole moiety is known to bind to various receptors, while the pyrazole ring can inhibit enzyme activity. The cyano and amino groups enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole moiety.

    4-Chlorophenylacetic acid: Shares the chlorophenyl group but lacks the spirocyclic structure.

    Pyrazole derivatives: Various pyrazole-based compounds with different substituents and biological activities.

Uniqueness

2-[6’-AMINO-3’-(4-CHLOROPHENYL)-5’-CYANO-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H14ClN5O4

Molecular Weight

447.8 g/mol

IUPAC Name

2-[6-amino-3-(4-chlorophenyl)-5-cyano-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl]acetic acid

InChI

InChI=1S/C22H14ClN5O4/c23-12-7-5-11(6-8-12)18-17-20(27-26-18)32-19(25)14(9-24)22(17)13-3-1-2-4-15(13)28(21(22)31)10-16(29)30/h1-8H,10,25H2,(H,26,27)(H,29,30)

InChI Key

XXDVIRIBMCCDJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=C(OC4=NNC(=C43)C5=CC=C(C=C5)Cl)N)C#N)C(=O)N2CC(=O)O

Origin of Product

United States

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